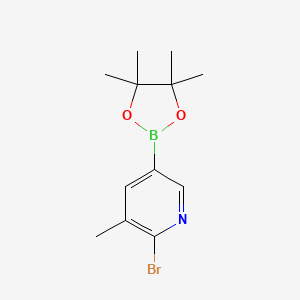

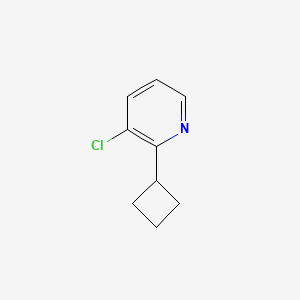

![molecular formula C7H13NO B595181 6-Oxa-2-azaspiro[3.5]nonane CAS No. 1214875-08-7](/img/structure/B595181.png)

6-Oxa-2-azaspiro[3.5]nonane

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

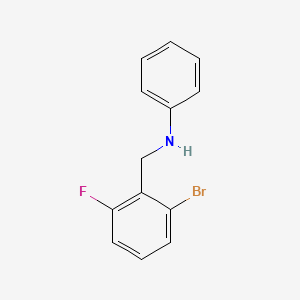

6-Oxa-2-azaspiro[3.5]nonane is a chemical compound with the empirical formula C7H13NO . It has a molecular weight of 127.18 .

Synthesis Analysis

A new synthesis of 2-oxa-7-azaspiro[3.5]nonane has been described in the literature . Spirocyclic oxetanes, including 2-oxa-6-azaspiro[3.3]heptane, were converted into o-cycloalkylaminoacetanilides for oxidative cyclizations using Oxone® in formic acid .Molecular Structure Analysis

The molecular structure of 6-Oxa-2-azaspiro[3.5]nonane includes a spirocyclic oxetane ring . The compound has a density of 1.0±0.1 g/cm³, a boiling point of 208.4±33.0 °C at 760 mmHg, and a flash point of 74.4±14.8 °C .Physical And Chemical Properties Analysis

6-Oxa-2-azaspiro[3.5]nonane has a molecular weight of 127.18 . It has a density of 1.0±0.1 g/cm³, a boiling point of 208.4±33.0 °C at 760 mmHg, and a flash point of 74.4±14.8 °C . It has 2 hydrogen bond acceptors and 1 hydrogen bond donor .Aplicaciones Científicas De Investigación

Synthesis and Biological Applications : Compounds like 1-oxa-6-azaspiro[4.4]nonane have been synthesized and explored for various biological applications. These compounds, due to their unique structural properties, are often targeted for chemical synthesis due to their potential applications and novel skeletons (Sinibaldi & Canet, 2008).

Spirocyclic Oxetane-Fused Benzimidazole : A synthesis approach for 2-oxa-7-azaspiro[3.5]nonane has been described, leading to the successful creation of spirocyclic oxetanes. These compounds have applications in creating novel benzimidazole structures (Gurry, McArdle, & Aldabbagh, 2015).

One-Pot Synthesis for Medicinal Chemistry : A one-pot synthesis method has been developed for 2-oxa-7-azaspiro[4.4]nonane-8,9-diones, which are of interest in medicinal chemistry due to their unique structure. This method is noted for its simplicity and efficiency (Huynh, Nguyen, & Nishino, 2017).

Drug Discovery Modules : Thia/oxa-azaspiro[3.4]octanes have been synthesized as part of drug discovery efforts. These spirocycles serve as novel, multifunctional, and structurally diverse modules for the exploration of new pharmaceuticals (Li, Rogers-Evans, & Carreira, 2013).

Intramolecular Hydrogen Abstraction in Carbohydrates : The synthesis of oxa-aza spirobicycles via intramolecular hydrogen abstraction has been studied in carbohydrate systems. This process has led to the creation of diverse oxa-azaspirobicyclic systems like 1-oxa-6-azaspiro[4.4]nonane (Freire et al., 2002).

Antimicrobial Agents : The synthesis of bispiroheterocyclic systems with antimicrobial properties has been explored. These systems, involving compounds like 1-oxa-4-thiaspiro[4.4]nonan-2-one, demonstrate potential in developing new antimicrobial agents (Al-Ahmadi, 1996).

Direcciones Futuras

Spirocyclic oxetanes such as 2-oxa-6-azaspiro[3.3]heptane and 2-oxa-7-azaspiro[3.5]nonane were proposed as valuable structural alternatives to ubiquitous morpholine in medicinal chemistry . A drug discovery project within a group demanded a substituent that enabled higher binding affinities to the NAD(P)H:quinone oxidoreductase 1 (NQO1) active site . This suggests potential future directions in drug discovery and medicinal chemistry.

Propiedades

IUPAC Name |

6-oxa-2-azaspiro[3.5]nonane |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H13NO/c1-2-7(4-8-5-7)6-9-3-1/h8H,1-6H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LKXLRIJAPMIXGR-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2(CNC2)COC1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H13NO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30717316 |

Source

|

| Record name | 6-Oxa-2-azaspiro[3.5]nonane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30717316 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

127.18 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-Oxa-2-azaspiro[3.5]nonane | |

CAS RN |

1214875-08-7 |

Source

|

| Record name | 6-Oxa-2-azaspiro[3.5]nonane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30717316 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 6-oxa-2-azaspiro[3.5]nonane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

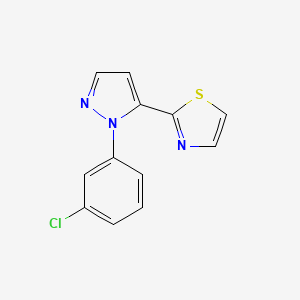

![3-Bromo-6-methoxypyrazolo[1,5-b]pyridazine](/img/structure/B595108.png)

![N-[2-[ethoxy(ethyl)phosphinothioyl]sulfanylethyl]-N-methylsulfonylmethanesulfonamide](/img/structure/B595109.png)